3-Bromo-4-(cycloheptyloxy)oxolane
Description
3-Bromo-4-(cycloheptyloxy)oxolane is a brominated cyclic ether derivative of oxolane (tetrahydrofuran, THF). Its structure consists of a five-membered oxolane ring substituted with a bromine atom at position 3 and a cycloheptyloxy group at position 4. The bromine substituent introduces electrophilic reactivity, while the bulky cycloheptyloxy group contributes steric hindrance and hydrophobicity.
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-bromo-4-cycloheptyloxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2 |
InChI Key |
GYIUDGFOECVHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2COCC2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptyloxy)oxolane typically involves the bromination of a suitable oxolane precursor. One common method is the reaction of 4-(cycloheptyloxy)oxolane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-4-(cycloheptyloxy)oxolane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(cycloheptyloxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 3-substituted-4-(cycloheptyloxy)oxolanes.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4-(cycloheptyloxy)oxolane.
Scientific Research Applications
3-Bromo-4-(cycloheptyloxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cycloheptyloxy)oxolane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the oxolane ring is susceptible to cleavage and formation of higher oxidation state compounds. The molecular targets and pathways involved are determined by the specific chemical environment and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds are structurally relevant for comparison:
Key Observations :
- THF lacks substituents, making it highly polar and water-miscible, whereas the bromo and cycloheptyloxy groups in 3-Bromo-4-(cycloheptyloxy)oxolane reduce polarity and increase hydrophobicity .
- Laureatin and isolaureatin (natural bromo-oxetane/oxolane compounds) exhibit sensitivity to acidic conditions, undergoing ring rearrangements (e.g., oxetane → oxolane) . This suggests that 3-Bromo-4-(cycloheptyloxy)oxolane may also display acid-dependent reactivity, though its stability under such conditions remains uncharacterized.
Physical Properties
Comparative physical properties (estimated for 3-Bromo-4-(cycloheptyloxy)oxolane based on structural analogs):
Analysis :
- The bromo group increases molecular weight and reduces vapor pressure compared to THF.
- The cycloheptyloxy group further lowers water solubility and raises the flash point due to reduced volatility.
Chemical Reactivity
Nucleophilic Substitution
- THF : Inert under standard conditions due to the absence of leaving groups.
- 3-Bromooxolane : Bromine acts as a leaving group, enabling SN2 reactions (e.g., with amines or alkoxides).
- 3-Bromo-4-(cycloheptyloxy)oxolane : Steric hindrance from the cycloheptyloxy group may slow SN2 kinetics compared to 3-Bromooxolane.
Acid Sensitivity
- Laureatin derivatives : Acidic conditions (e.g., HBr-EtOH) induce ring rearrangements (oxetane → oxolane) .
Biological Activity
3-Bromo-4-(cycloheptyloxy)oxolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antiviral, antibacterial, and metabolic effects. The data presented here are derived from diverse sources, including research articles, patents, and pharmacological reviews.
Chemical Structure and Properties
3-Bromo-4-(cycloheptyloxy)oxolane features a bromine atom and a cycloheptyloxy group attached to an oxolane ring. This unique structure may contribute to its biological activities by influencing how the compound interacts with biological targets.
Antiviral Activity
Research has indicated that compounds structurally similar to 3-Bromo-4-(cycloheptyloxy)oxolane exhibit significant antiviral properties. For instance, studies on related analogs have shown nanomolar activity against dengue virus (DENV), with effective concentrations (EC50) ranging from 0.3 to 0.5 μM while maintaining low cytotoxicity (CC50 > 500 μM) .
Table 1: Antiviral Activity of Related Compounds
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 2h | 0.3 | >500 | >1666 |
| Compound 3l | 0.5 | >500 | >1000 |
These findings suggest that modifications to the oxolane structure can enhance antiviral efficacy while minimizing toxicity.
Metabolic Effects
The compound has also been investigated for its potential role in metabolic regulation. Some studies suggest that compounds with similar structures can act as antagonists of specific receptors involved in metabolic syndromes, potentially aiding in the treatment of conditions like diabetes and obesity .
Case Studies
- Case Study on Antiviral Efficacy : In a controlled study involving male Sprague-Dawley rats, analogs of the compound were administered at doses up to 200 mg/kg. The results indicated that these compounds were well tolerated and exhibited favorable pharmacokinetic profiles, suggesting potential for therapeutic use in viral infections .
- Case Study on Metabolic Regulation : A patent study highlighted the effectiveness of structurally similar compounds in treating insulin resistance and metabolic syndrome by acting on specific signaling pathways related to glucose metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
